3-(Trifluoromethyl)pyridine-2-carbonyl chloride
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Overview
Description
3-(Trifluoromethyl)pyridine-2-carbonyl chloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, with a carbonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. The direct fluorination method or the building-block method are commonly employed, depending on the desired target compound . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives such as amides, esters, and other functionalized pyridine compounds .
Scientific Research Applications
3-(Trifluoromethyl)pyridine-2-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pyridine-2-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group and the carbonyl chloride functional group play crucial roles in its reactivity, influencing the compound’s interactions with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
3-(Trifluoromethyl)pyridine-2-carbonyl chloride can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylpyridine: Similar in structure but lacks the carbonyl chloride group, making it less reactive in certain substitution reactions.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group and a sulfonyl chloride group, offering different reactivity and applications.
Trifluoromethylsilane: Used for introducing trifluoromethyl groups into organic molecules, but with different reactivity compared to this compound.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the carbonyl chloride functional group, which imparts distinct reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
3-(trifluoromethyl)pyridine-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6(13)5-4(7(9,10)11)2-1-3-12-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHBPXVPKNGYEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10664975 |
Source
|
Record name | 3-(Trifluoromethyl)pyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10664975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128073-04-1 |
Source
|
Record name | 3-(Trifluoromethyl)-2-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128073-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)pyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10664975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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